molecular formula C28H42O10 B14759107 Adenostemmoside A

Adenostemmoside A

Cat. No.: B14759107
M. Wt: 538.6 g/mol
InChI Key: OQYSULZKSHJPKZ-XHDYRJEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenostemmoside A involves several steps, including the extraction of the compound from natural sources and subsequent purification. The specific synthetic routes and reaction conditions are not widely documented, but typically involve organic solvent extraction, chromatography, and crystallization techniques .

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes, scaled up to meet demand. This would involve the use of large-scale chromatography and crystallization equipment to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Adenostemmoside A can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Adenostemmoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways and inhibiting the proliferation of tumor cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling molecules involved in inflammation and cell growth .

Comparison with Similar Compounds

Adenostemmoside A can be compared with other diterpenoid compounds, such as:

Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential as a therapeutic agent in both anti-inflammatory and anti-tumor applications makes it a compound of significant interest in scientific research .

Properties

Molecular Formula

C28H42O10

Molecular Weight

538.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C28H42O10/c1-13-15-10-16(31)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)36-14(2)30)25(35)38-24-21(34)20(33)19(32)17(12-29)37-24/h15-24,29,31-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1

InChI Key

OQYSULZKSHJPKZ-XHDYRJEISA-N

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2C[C@@H]([C@@H]3[C@]1(C2)CC[C@H]4[C@]3(CCC[C@@]4(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O

Canonical SMILES

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O)C)O

Origin of Product

United States

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